molecular formula C9H8N2O2 B1369149 methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate CAS No. 394223-02-0

methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Cat. No.: B1369149
CAS No.: 394223-02-0
M. Wt: 176.17 g/mol
InChI Key: HWOQCGSIDCQVRM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of laboratory synthesis routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. These methods often employ continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various alkyl, aryl, or other functional groups .

Scientific Research Applications

Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit fibroblast growth factor receptors, which play a crucial role in cell proliferation and differentiation. This inhibition can lead to the suppression of tumor growth and metastasis .

Comparison with Similar Compounds

  • 1H-pyrrolo[2,3-b]pyridine-4-carboxylate
  • 1H-pyrrolo[2,3-b]pyridine-3-carboxylate
  • 1H-pyrrolo[2,3-b]pyridine-5-carboxylate

Comparison: Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for drug discovery and development .

Properties

IUPAC Name

methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9(12)7-5-6-3-2-4-10-8(6)11-7/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWOQCGSIDCQVRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80589606
Record name Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

394223-02-0
Record name Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of compound 6-c (6 g, 17.4 mmol) and Cs2CO3 (CAS 534-17-8) (17 g, 52.2 mmol) in methanol (70 mL) and THF (140 mL) was stirred at 15° C. for 12 h. The solvent was removed under vacuum. H2O (30 mL) was added and the mixture was extracted with ethyl acetate (30 mL×3). The organic layer was washed with brine and dried over Na2SO4. The solvent was evaporated under vacuum to yield product 6-d as a white powder (1.39 g, 46%).
Name
compound 6-c
Quantity
6 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
140 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

0.495 g (1.64 mmol) of 1-benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid was dissolved in 5 mL of methanol and 3 mL of 2N aqueous sodium hydroxide. The reaction was stirred at 40° C. for 8 h. The solvent was removed under reduced pressure. Residual volatiles were removed by twice codistilling with toluene. The residue was suspended in methanolic hydrochloric acid and stirred for 16 h at RT. The solvent was removed under reduced pressure. The residue was dissolved in ethyl acetate and washed with saturated aqueous sodium bicarbonate solution, and saturated aqueous sodium chloride solution. The organic phase was dried with sodium sulfate, filtered and the solvent was removed under reduced pressure.
Quantity
0.495 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate
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